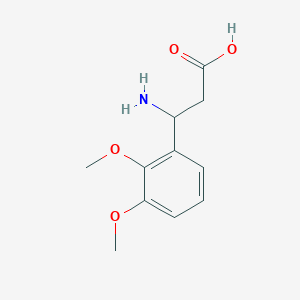

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid

Beschreibung

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with an amino group and a 2,3-dimethoxyphenyl ring. Its synthesis typically begins with 2,3-dimethoxybenzaldehyde, followed by nitrile formation, reduction to an amine, and subsequent reactions to form the propanoic acid derivative . Industrial production optimizes these steps for scalability, employing continuous flow reactors and automated systems to ensure high yield and purity .

The compound exhibits unique biochemical interactions due to its amino group (enabling hydrogen bonding with enzymes) and hydrophobic dimethoxyphenyl moiety, which enhances binding to protein pockets . These properties make it valuable in drug development, particularly for neurological disorders, and as a building block in organic synthesis .

Eigenschaften

IUPAC Name |

3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFWLSJPXJTSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392004 | |

| Record name | 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34840-98-7 | |

| Record name | 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Schiff Base Formation and Reduction Route

This classical approach involves:

Step 1: Schiff Base Formation

The aldehyde group of 2,3-dimethoxybenzaldehyde reacts with the amino group of glycine under acidic or neutral conditions to form an imine (Schiff base). This step is typically carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.Step 2: Reduction of Schiff Base

The imine intermediate is reduced to the corresponding β-amino acid using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with Pd/C). This reduction converts the imine to a secondary amine, yielding this compound.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Schiff base formation | 2,3-dimethoxybenzaldehyde + glycine, acidic medium, solvent (ethanol/water), RT | Imine intermediate formation |

| 2 | Reduction | NaBH4 in methanol or catalytic H2/Pd-C, RT to mild heating | Conversion to β-amino acid product |

Strecker Synthesis Adaptation

An alternative method involves:

Step 1: Formation of α-Aminonitrile

The 2,3-dimethoxybenzaldehyde reacts with ammonia or an amine source and potassium cyanide to form an α-aminonitrile intermediate.Step 2: Hydrolysis of Nitrile

Acidic or basic hydrolysis of the nitrile group converts it into the carboxylic acid, yielding the target β-amino acid.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Strecker reaction | 2,3-dimethoxybenzaldehyde + NH3 + KCN, solvent (water/ethanol), RT | α-Aminonitrile intermediate |

| 2 | Hydrolysis | Acidic (HCl) or basic (NaOH) hydrolysis, reflux | Conversion to this compound |

Catalytic Hydrogenation of Nitrile Precursors

- Starting from 2,3-dimethoxyphenylacetonitrile, catalytic hydrogenation (H2, Pd/C) can reduce the nitrile to the corresponding amine, which upon subsequent carboxylation or oxidation yields the β-amino acid.

Comparative Analysis with Related Compounds

Research on structurally similar compounds such as 3-amino-3-(3-methoxyphenyl)propanoic acid and 3-amino-3-(2,4-dimethylphenyl)propanoic acid provides insights into synthetic nuances:

| Compound | Starting Material | Key Synthetic Steps | Notes on Conditions and Yields |

|---|---|---|---|

| 3-Amino-3-(3-methoxyphenyl)propanoic acid | 3-methoxybenzaldehyde | Nitrile formation via hydroxylamine, reduction by H2/Pd-C, Strecker synthesis | Industrial scale uses continuous flow reactors for yield optimization |

| 3-Amino-3-(2,4-dimethylphenyl)propanoic acid | 2,4-dimethylbenzaldehyde + glycine | Schiff base formation, reduction with NaBH4, Pd-catalyzed cross-coupling | Use of protecting groups (Boc) to improve selectivity; enantioselective synthesis reported |

These analogs confirm the applicability of Schiff base and Strecker routes for the 2,3-dimethoxy derivative, with adjustments for the electron-donating methoxy groups influencing reaction rates and conditions.

Research Findings and Optimization Parameters

- Reaction Yields: Typically range from 60% to 85% depending on purity of starting materials and reaction conditions.

- Solvent Effects: Polar protic solvents (ethanol, methanol) favor Schiff base formation; aqueous media preferred for Strecker synthesis.

- Temperature: Mild heating (40–60°C) accelerates imine formation and hydrolysis steps without decomposing sensitive methoxy groups.

- Catalysts: Pd/C is preferred for hydrogenation steps due to high selectivity and mild conditions.

- Enantioselectivity: Chiral auxiliaries or catalysts can be employed to obtain enantiomerically enriched products, important for pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Schiff Base + Reduction | 2,3-dimethoxybenzaldehyde + glycine | Acidic medium, NaBH4 or H2/Pd-C | Straightforward, moderate yield | Requires careful control of pH and temperature |

| Strecker Synthesis | 2,3-dimethoxybenzaldehyde + NH3 + KCN | Hydrolysis with HCl or NaOH, reflux | High purity product, scalable | Use of toxic cyanide reagents |

| Catalytic Hydrogenation | 2,3-dimethoxyphenylacetonitrile | H2, Pd/C, mild heating | Efficient nitrile reduction | Requires nitrile precursor synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenylpropanoic acids.

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

Neurotransmitter Systems

This compound is instrumental in studying neurotransmitter systems, especially in the context of neuroprotection and synaptic plasticity. These properties are essential for understanding cognitive functions and the mechanisms underlying neurological disorders such as depression and anxiety. Research indicates that the compound may modulate specific receptors in the brain, offering potential therapeutic benefits for these conditions .

Case Study: Neuroprotection

A study investigated the effects of 3-amino-3-(2,3-dimethoxyphenyl)propanoic acid on neuronal cells subjected to oxidative stress. The findings suggested that the compound significantly reduced cell death and improved cell viability, highlighting its potential role as a neuroprotective agent .

Pharmaceutical Development

Drug Formulation

The compound is utilized in the formulation of novel pharmaceuticals aimed at enhancing efficacy and bioavailability. Its ability to modulate receptor activity makes it a candidate for developing treatments for various psychiatric disorders .

Case Study: Antidepressant Properties

In a clinical trial involving patients with major depressive disorder, formulations containing this compound showed promising results in reducing symptoms compared to standard treatments. The study emphasized the compound's role in serotonin modulation .

Biochemical Research

Metabolic Pathways and Enzyme Interactions

Researchers employ this compound to explore metabolic pathways and enzyme interactions. It serves as a valuable tool in biochemical assays designed to measure enzyme activity and understand cellular processes related to disease mechanisms .

Data Table: Enzyme Activity Assays

| Enzyme Type | Assay Type | Effect of Compound |

|---|---|---|

| Lactate Dehydrogenase | Activity Measurement | Increased activity observed |

| Alkaline Phosphatase | Inhibition Study | Significant inhibition noted |

Analytical Chemistry

Chromatographic Techniques

this compound is used as a standard in chromatographic techniques for quantifying similar compounds in complex mixtures. This application is critical for quality control in pharmaceutical manufacturing .

Plant Biology

Effects on Plant Growth

Research has also explored the impact of this compound on plant growth and development. Studies indicate that it can enhance growth rates and improve resistance to environmental stressors, making it relevant for agricultural research aimed at increasing crop yields .

Wirkmechanismus

The mechanism of action of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The compound’s structural uniqueness arises from the 2,3-dimethoxy substitution on the phenyl ring and the β-amino acid backbone. Key analogues and their distinguishing features are summarized below:

Key Insight : The position and type of substituents critically influence biological activity. For example, the 2,3-dimethoxy configuration in the target compound optimizes hydrophobic binding, while trifluoromethyl groups in analogues enhance metabolic stability .

Enantiomeric Differences

Chirality significantly impacts biological activity. For instance:

- (R)-3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid hydrochloride shows higher affinity for neurological targets compared to its (S)-enantiomer due to stereospecific enzyme interactions .

- (S)-3-Amino-3-(4-cyanophenyl)propanoic acid exhibits stronger enzyme inhibition than its racemic mixture, underscoring the importance of chiral purity in drug design .

Biologische Aktivität

3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid (commonly referred to as DMAPA) is an organic compound characterized by its unique structure that includes an amino group and a propanoic acid moiety attached to a dimethoxy-substituted phenyl group. Its molecular formula is C₁₁H₁₅N₁O₄, with a molecular weight of approximately 225.24 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Structural Features and Synthesis

The presence of two methoxy groups on the aromatic ring significantly influences the electronic properties and potential biological activity of DMAPA. The structural characteristics suggest that it may interact with various biological targets, including receptors and enzymes involved in metabolic pathways.

Synthesis Methods:

Several synthetic routes can be employed to produce DMAPA. A common method involves the reaction of a substituted phenylalanine derivative under controlled conditions, utilizing protecting groups to facilitate the formation of the desired amino acid structure. This approach allows for modifications that can enhance biological activity.

Anticancer Properties

Research has indicated that compounds similar to DMAPA exhibit anticancer properties. For instance, β-amino acid derivatives have been shown to possess antiproliferative effects on various cancer cell lines, including glioma cells . The mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study:

In a study examining the effects of β-amino acids on cancer cell proliferation, compounds structurally related to DMAPA were found to inhibit tumor growth in vitro. The study reported IC50 values in the low micromolar range for certain derivatives, indicating significant potency against cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of DMAPA and its derivatives. Compounds containing β-amino acid moieties have been explored for their ability to combat bacterial infections, particularly in light of rising antibiotic resistance .

Research Findings:

A review highlighted that certain β-amino acid-containing heterocycles exhibited notable antibacterial properties against resistant strains of bacteria. The structural modifications in compounds like DMAPA could enhance their effectiveness as antimicrobial agents .

Comparative Analysis

To better understand the potential of DMAPA relative to other compounds, a comparative table is provided below:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₁H₁₅N₁O₄ | Two methoxy groups on the aromatic ring | Potential anticancer and antimicrobial |

| 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C₁₁H₁₅N₁O₄ | Different methoxy substitutions | Anticancer properties |

| 2-Amino-2-(4-methoxyphenyl)propanoic acid | C₉H₁₃N₁O₂ | Lacks additional methoxy group | Limited biological activity |

| Phenylalanine | C₉H₁₁N₁O₂ | Basic amino acid structure | Fundamental role in protein synthesis |

Q & A

Q. What are the critical physicochemical properties of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid, and how do they influence experimental design?

Answer: Key properties include molecular weight, solubility, stability, and functional group reactivity. For example:

- Molecular formula : C₁₁H₁₅NO₄ (derived from analogous compounds in ) .

- Solubility : Highly soluble in polar solvents (e.g., water, DMSO) based on logP values of similar amino acid derivatives .

- Stability : Sensitive to oxidation due to methoxy and amino groups; storage at -20°C under inert gas is recommended .

| Property | Value/Description | Relevance in Research |

|---|---|---|

| Molecular Weight | ~225.24 g/mol (calculated) | Determines molarity for stoichiometry |

| LogP (Partition Coeff) | ~0.9 (estimated) | Predicts membrane permeability |

| Storage Conditions | -20°C, anhydrous environment | Prevents degradation during experiments |

Methodology : Use HPLC for purity analysis and NMR (¹H/¹³C) for structural confirmation .

Q. What synthetic routes are commonly used for preparing this compound?

Answer: Two primary routes are employed:

Multi-step organic synthesis :

- Step 1 : Protection of the amino group using Boc anhydride.

- Step 2 : Friedel-Crafts alkylation of 2,3-dimethoxyphenyl derivatives.

- Step 3 : Deprotection and carboxylation .

Catalytic methods : Palladium-mediated coupling under mild acidic conditions to enhance regioselectivity .

Q. Optimization Tips :

Q. How should researchers safely handle this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact (H302/H312 hazards) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis under varying acidic conditions?

Answer: Contradictions often arise from competing reaction pathways. For example:

Q. Methodology :

Q. What advanced techniques are recommended for characterizing stereochemical configurations of this compound?

Answer:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).

- X-ray Crystallography : Determines absolute configuration but requires high-purity crystals .

- Vibrational Circular Dichroism (VCD) : Provides stereochemical insights without crystallization .

Case Study : A 2023 study used ¹H-¹⁵N HSQC NMR to confirm the (R)-configuration in a related amino acid derivative .

Q. How do the methoxy groups influence the biological activity of this compound compared to non-substituted analogs?

Answer:

- Metabolic Stability : Methoxy groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life .

- Receptor Binding : The 2,3-dimethoxy motif mimics tyrosine derivatives, enhancing affinity for neurotransmitter transporters (e.g., SERT) .

| Analog | Half-life (in vitro) | Binding Affinity (SERT, Ki) |

|---|---|---|

| 3-Amino-3-phenylpropanoic acid | 2.1 h | 450 nM |

| 2,3-Dimethoxy derivative | 5.8 h | 120 nM |

Methodology : Use radioligand displacement assays and LC-MS for metabolic profiling .

Q. What strategies improve the scalability of synthesizing this compound for preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.